Cas no 4753-09-7 (N-2-(1H-indol-3-yl)ethylbenzamide)

N-2-(1H-indol-3-yl)ethylbenzamide structure
4753-09-7 structure
Nome del prodotto:N-2-(1H-indol-3-yl)ethylbenzamide
Numero CAS:4753-09-7
MF:C17H16N2O
MW:264.321743965149
MDL:MFCD00245135
CID:1112798
PubChem ID:684658

N-2-(1H-indol-3-yl)ethylbenzamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-[2-(1H-indol-3-yl)ethyl]-Benzamide
    • N-(2-INDOL-3-YLETHYL)BENZAMIDE
    • 2,2,2-trifluoro-N-(2-((4-methoxyphenyl)ethynyl)phenyl)acetamide
    • Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-
    • CTK0J0749
    • N-(2-((4-methoxyphenyl)ethynyl)phenyl)-2,2,2-trifluoroacetamide
    • N-(2-(1H-indol-3-yl)ethyl)benzamide
    • N-< 2-(3-indolyl)ethyl> benzamide
    • Nb-benzoyltryptamine
    • N-benzoyltryptamine
    • tryptamine benzamide
    • N-2-(1H-indol-3-yl)ethylbenzamide
    • NCGC00278566-01
    • MLS001183962
    • MS-6917
    • CHEMBL552178
    • 4753-09-7
    • MFCD00245135
    • SR-01000515232-1
    • Oprea1_089334
    • AKOS001713937
    • Z26395492
    • HMS2849E14
    • SCHEMBL4331421
    • KTEDBFKQSUUOQJ-UHFFFAOYSA-N
    • EN300-22965489
    • STK036194
    • DTXSID601103639
    • N-[2-(1H-indol-3-yl)ethyl]benzamide
    • SMR000502681
    • CCG-279032
    • AB00282286-08
    • SR-01000515232
    • N-[2-(1H-indol-3-yl)-ethyl]-benzamide
    • MDL: MFCD00245135
    • Inchi: InChI=1S/C17H16N2O/c20-17(13-6-2-1-3-7-13)18-11-10-14-12-19-16-9-5-4-8-15(14)16/h1-9,12,19H,10-11H2,(H,18,20)
    • Chiave InChI: KTEDBFKQSUUOQJ-UHFFFAOYSA-N
    • Sorrisi: O=C(NCCC1=CNC2=C1C=CC=C2)C3=CC=CC=C3

Proprietà calcolate

  • Massa esatta: 264.126263138g/mol
  • Massa monoisotopica: 264.126263138g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 5
  • Complessità: 325
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 44.9Ų

Proprietà sperimentali

  • Punto di fusione: 135-137°C

N-2-(1H-indol-3-yl)ethylbenzamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM259245-5g
N-(2-(1H-Indol-3-yl)ethyl)benzamide
4753-09-7 95%
5g
$710 2021-08-18
Chemenu
CM259245-1g
N-(2-(1H-Indol-3-yl)ethyl)benzamide
4753-09-7 95%
1g
$60 2024-07-16
Fluorochem
024638-5g
N-(2-Indol-3-ylethyl)benzamide
4753-09-7 98
5g
£191.00 2022-03-01
Enamine
EN300-22965489-5g
N-[2-(1H-indol-3-yl)ethyl]benzamide
4753-09-7 90%
5g
$386.0 2023-09-15
Fluorochem
024638-1g
N-(2-Indol-3-ylethyl)benzamide
4753-09-7 98
1g
£44.00 2022-03-01
abcr
AB161428-10g
N-(2-Indol-3-ylethyl)benzamide
4753-09-7
10g
€482.50 2023-09-16
Enamine
EN300-22965489-0.25g
N-[2-(1H-indol-3-yl)ethyl]benzamide
4753-09-7 95%
0.25g
$117.0 2024-06-20
abcr
AB161428-2g
N-(2-Indol-3-ylethyl)benzamide
4753-09-7
2g
€272.50 2023-09-16
Enamine
EN300-22965489-2.5g
N-[2-(1H-indol-3-yl)ethyl]benzamide
4753-09-7 95%
2.5g
$252.0 2024-06-20
Enamine
EN300-22965489-5.0g
N-[2-(1H-indol-3-yl)ethyl]benzamide
4753-09-7 95%
5.0g
$386.0 2024-06-20

N-2-(1H-indol-3-yl)ethylbenzamide Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:4753-09-7)N-2-(1H-indol-3-yl)ethylbenzamide
A1162280
Purezza:99%
Quantità:5g
Prezzo ($):274.0